molecular formula C13H8F3NO2 B3228045 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1261494-70-5

3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid

Cat. No.: B3228045
CAS No.: 1261494-70-5
M. Wt: 267.20 g/mol
InChI Key: VALBOCLYCWTLGH-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability .

Biochemical Analysis

Cellular Effects

The cellular effects of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the cellular environment.

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It’s likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Conditions: The reaction is usually carried out at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:

    Catalyst Recycling: To reduce costs and environmental impact, palladium catalysts can be recycled.

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, pyridine ring, and carboxylic acid group. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a trifluoromethyl group attached to a phenyl ring and a pyridine moiety with a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated across several domains, particularly in enzyme inhibition and receptor binding. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that play crucial roles in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
  • Receptor Binding : It has been suggested that this compound interacts with certain receptors, influencing signal transduction pathways that regulate cellular responses.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions by modulating cell signaling pathways, gene expression, and overall cellular metabolism. These effects can vary based on dosage and exposure duration in laboratory settings.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In laboratory experiments, this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
Cell Line IC50 (µM) Mechanism
MCF-72.78Apoptosis induction via caspases
U-9371.54Cell cycle arrest at G1 phase

Antibacterial Activity

Additionally, the compound has shown promise as an antibacterial agent:

  • Targeting Bacterial Enzymes : It has been evaluated for its ability to inhibit bacterial enzymes crucial for cell viability. For example, it was found to inhibit Sfp-PPTase, which is essential for bacterial metabolism without affecting human orthologues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or the pyridine ring have been explored to enhance potency and selectivity against specific targets:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Removal of pyridine nitrogenSignificant loss of inhibitory activity

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALBOCLYCWTLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687979
Record name 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261494-70-5
Record name 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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